molecular formula C17H18F3NO B1650408 Fluoxetine-d5 solution CAS No. 1173147-79-9

Fluoxetine-d5 solution

Cat. No. B1650408
CAS RN: 1173147-79-9
M. Wt: 314.36
InChI Key: RTHCYVBBDHJXIQ-VIQYUKPQSA-N
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Description

Fluoxetine-d5 solution is a stable isotope-labeled form of fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety, and obsessive-compulsive disorder. Fluoxetine-d5 solution is a valuable tool for scientific research as it allows for the tracking of fluoxetine in biological systems through the use of mass spectrometry.

Scientific Research Applications

1. Neuropharmacological Effects

Fluoxetine, the parent compound of fluoxetine-d5, is primarily known for its role as a selective serotonin reuptake inhibitor (SSRI), widely used in treating depression and other disorders. It modulates several neurochemical pathways and receptor activities, contributing to its therapeutic effects.

  • Receptor Activity Modulation : Studies have shown that fluoxetine can positively modulate GABAA receptors, which are central to fast inhibitory neurotransmission in the mammalian brain (Robinson et al., 2003). Another research highlighted its antagonistic effects on neuronal α7 nicotinic acetylcholine receptors (Maggi et al., 1998).

  • Signal Transduction : Fluoxetine can activate signal transduction pathways, as demonstrated in studies imaging brain phospholipase A2-mediated response to acute fluoxetine administration (Qu et al., 2003).

2. Antidepressant Mechanisms

Fluoxetine's primary use as an antidepressant is supported by various mechanisms at the cellular and molecular levels.

  • Cell Cycle Regulation : It mediates cell cycle arrest by inhibiting cyclin-dependent kinase subunit CKS1, which is crucial in cell cycle biology (Krishnan et al., 2008).
  • Plasticity Restoration : Fluoxetine has been shown to restore plasticity in the adult visual cortex, which may have implications in treating amblyopia and other visual impairments (Vetencourt et al., 2008).

Future Directions

: Sigma-Aldrich Product Page : QbD-Driven Development and Validation of a … - Oxford Academic : Fluoxetine-d5 hydrochloride - Sigma-Aldrich

properties

IUPAC Name

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCYVBBDHJXIQ-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661983
Record name N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

CAS RN

1173147-79-9
Record name N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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